Trifarotene

Catalog No.
S545843
CAS No.
895542-09-3
M.F
C29H33NO4
M. Wt
459.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifarotene

CAS Number

895542-09-3

Product Name

Trifarotene

IUPAC Name

4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoic acid

Molecular Formula

C29H33NO4

Molecular Weight

459.6 g/mol

InChI

InChI=1S/C29H33NO4/c1-29(2,3)25-19-23(10-12-26(25)30-14-4-5-15-30)24-18-22(11-13-27(24)34-17-16-31)20-6-8-21(9-7-20)28(32)33/h6-13,18-19,31H,4-5,14-17H2,1-3H3,(H,32,33)

InChI Key

MFBCDACCJCDGBA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Trifarotene; CD5789; CD-5789; CD 5789. Aklief

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)OCCO)N4CCCC4

The exact mass of the compound Trifarotene is 459.241 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Retinoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Trifarotene is a fourth-generation, synthetic terphenyl acid derivative functioning as a highly selective retinoic acid receptor-gamma (RAR-γ) agonist. In pharmaceutical procurement and dermatological formulation development, it is distinguished from earlier retinoids by its unique 'soft drug' pharmacokinetic profile: it exhibits high metabolic stability in target epidermal tissues (keratinocytes) while undergoing rapid degradation by hepatic microsomes[1]. This dual-compartment stability profile, combined with its exceptionally low required active pharmaceutical ingredient (API) loading concentration (typically 0.005%), makes Trifarotene a critical material for advanced topical therapeutics targeting large body surface areas where systemic retinoid accumulation must be strictly minimized [2].

Substituting Trifarotene with third-generation retinoids like Adapalene or Tazarotene fundamentally alters both the receptor targeting profile and the systemic safety margins of the final product. While older retinoids bind broadly across RAR-α, RAR-β, and RAR-γ isoforms, Trifarotene's strict selectivity for RAR-γ prevents off-target transcription associated with systemic retinoid toxicity [1]. Furthermore, in process and formulation contexts, substituting with Adapalene or Tazarotene introduces APIs with prolonged hepatic half-lives (>60 minutes and 57 minutes, respectively)[2]. This prolonged systemic persistence precludes their use in large-surface-area topical applications, as it drastically increases the risk of systemic accumulation compared to Trifarotene's rapid (<5 minute) hepatic clearance [2].

Hepatic Microsomal Clearance and Systemic Safety

Trifarotene demonstrates an exceptionally rapid hepatic clearance profile, with an in vitro half-life of less than 5 minutes in human hepatic microsomes. In direct contrast, the active metabolite of Tazarotene (tazarotenic acid) exhibits a half-life of 57 minutes, and Adapalene persists for greater than 60 minutes under identical assay conditions[1].

Evidence DimensionHepatic microsomal half-life (t1/2)
Target Compound Data< 5 minutes
Comparator Or BaselineTazarotenic acid (57 minutes) ; Adapalene (> 60 minutes)
Quantified DifferenceGreater than 10-fold faster hepatic degradation
ConditionsIn vitro human hepatic microsome assay

This rapid systemic clearance is critical for developers formulating topical treatments for large body surface areas, as it prevents systemic API accumulation and associated toxicity.

Receptor Isoform Selectivity (RAR-γ vs RAR-α/β)

Trifarotene is highly selective for the RAR-γ isoform (EC50 = 7.7 nM), exhibiting 16-fold lower activity at RAR-β (EC50 = 125 nM) and 65-fold lower activity at RAR-α (EC50 = 500 nM). Conversely, Tazarotene displays a 5- to 8-fold higher affinity for the RAR-β isoform over other variants, and Adapalene acts as a dual RAR-β/γ agonist without strict γ-selectivity [1].

Evidence DimensionRAR-γ isoform selectivity (EC50 fold-difference)
Target Compound DataEC50 = 7.7 nM (65-fold selective over α, 16-fold over β)
Comparator Or BaselineTazarotene (5-8x higher affinity for β isoform)
Quantified DifferenceStrict RAR-γ selectivity vs. off-target RAR-β dominance
ConditionsIn vitro RAR profiling assays

Procuring a strictly RAR-γ selective API allows researchers to isolate epidermal differentiation pathways without triggering off-target RAR-α or RAR-β mediated systemic responses.

In Vivo Potency and API Loading Efficiency

In standardized Rhino mouse models measuring comedone reduction and epidermal thickness, Trifarotene achieves equivalent therapeutic efficacy to Tretinoin and Tazarotene but requires approximately a 10-fold lower administered dose [1]. This high potency allows commercial formulations to utilize ultra-low API concentrations (e.g., 0.005% w/w).

Evidence DimensionEffective dose for comedolysis
Target Compound DataEffective at ~10-fold lower concentration
Comparator Or BaselineTretinoin and Tazarotene (baseline dose)
Quantified Difference90% reduction in required API loading for equivalent efficacy
ConditionsIn vivo Rhino mouse comedolytic model

A 10-fold reduction in required API loading significantly lowers raw material costs per batch and minimizes concentration-dependent local skin irritation in the final formulation.

Large-Surface-Area Topical Dermatological Formulations

Because Trifarotene is rapidly cleared by hepatic microsomes (t1/2 < 5 minutes) while remaining stable in keratinocytes (>24 hours), it is the optimal API for truncal acne or lamellar ichthyosis treatments where applying older retinoids like Adapalene to large body surface areas would risk systemic accumulation [1].

Ultra-Low-Concentration Emulsion and Gel Manufacturing

Trifarotene's 10-fold higher in vivo potency compared to Tazarotene allows formulators to design micro-emulsions or transferosomal gels with an API loading of just 0.005%. This minimizes active ingredient expenditure and improves the physical stability of the vehicle by reducing the mass of poorly water-soluble API that must be solubilized [2].

RAR-γ Specific Pharmacological Probe Assays

In in vitro drug discovery and transcriptomics, Trifarotene is utilized as a precision chemical probe to study RAR-γ specific pathways (such as aquaporin-3 and peptidyl arginine deiminase 1 expression). Its 65-fold selectivity over RAR-α ensures that researchers can isolate keratinocyte-specific responses without the confounding RAR-β/α activation seen with pan-retinoids [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

459.24095853 Da

Monoisotopic Mass

459.24095853 Da

Heavy Atom Count

34

Appearance

Solid powder

Melting Point

245C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0J8RN2W0HK

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Trifarotene is indicated for the topical treatment of acne vulgaris in patients 9 years of age and older.
Treatment of ichthyoses
Treatment of acne

Drug Classes

Breast Feeding; Lactation; Dermatologic Agents; Retinoids

Pharmacology

Trifarotene exerts its effects via agonism at retinoid receptors - these receptors function to alter DNA transcription, resulting in downstream modulation of the expression of various genes involved in acne pathogenesis.[A187081] It may be associated with skin irritation and should not be applied to cuts, abrasions, or otherwise damaged skin. As trifarotene may result in photosensitivity, patients should be cautioned to avoid excess sun exposure and to use sunscreen and/or protective clothing if exposure is unavoidable.[L9013]

MeSH Pharmacological Classification

Dermatologic Agents

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AD - Retinoids for topical use in acne
D10AD06 - Trifarotene

Mechanism of Action

Trifarotene is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ). It has significantly less activity at RAR-β and RAR-α (16- and 65-fold lower than activity at RAR-γ, respectively), and has no activity at retinoid X receptors (RXRs). Agonism at retinoic acid receptors results in dimerization, and the resulting receptor-ligand dimer binds to specific DNA regulatory sequences (retinoic acid response elements, or RAREs) in the promotor regions of retinoid-responsible genes. Downstream alterations to gene expression induced by binding to these regions is the principle mechanism through which trifarotene exerts its comedolytic, anti-inflammatory, and depigmenting effects. Like other retinoids, trifarotene influences the expression of a number of genes involved in retinoid metabolism, epidermal differentiation/proliferation, and epidermal response to stress. In addition, trifarotene appears to modulate retinoid-mediated pathways involved in proteolysis, skin hydration, and cell adhesion - modulation of these additional pathways has not been observed with other retinoids and may therefore be unique to trifarotene.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Retinoic acid receptor (RAR)
NR1B3 (RARG) [HSA:5916] [KO:K08529]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

895542-09-3

Absorption Distribution and Excretion

Systemic absorption of trifarotene is minimal. In a pharmacokinetic study involving 19 subjects, systemic concentrations were only quantifiable in 7 - steady state Cmax values ranged from undetectable (<5 pg/mL) to 10 pg/mL and AUC0-24h ranged from 75 to 104 pg.h/mL.
Trifarotene is eliminated primarily in the feces.

Metabolism Metabolites

Trifarotene is rapidly metabolized in human hepatocytes - its observed half-life in human keratinocytes is >24 hours, whereas half-life in human liver microsomes is approximately 5 minutes. Metabolism of trifarotene is catalyzed primarily by CYP2C9, CYP3A4, CYP2C8, and, to a lesser extent, CYP2B6.

Wikipedia

Trifarotene

Biological Half Life

The terminal half-life of trifarotene is typically between 2 to 9 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Scott LJ. Trifarotene: First Approval. Drugs. 2019 Nov;79(17):1905-1909. doi: 10.1007/s40265-019-01218-6. Review. PubMed PMID: 31713811.
2: Blume-Peytavi U, Fowler J, Kemény L, Draelos Z, Cook-Bolden F, Dirschka T, Eichenfield L, Graeber M, Ahmad F, Alió Saenz A, Rich P, Tanghetti E. Long-term safety and efficacy of trifarotene 50 μg/g cream, a first-in-class RAR-γ selective topical retinoid, in patients with moderate facial and truncal acne. J Eur Acad Dermatol Venereol. 2019 Jul 15. doi: 10.1111/jdv.15794. [Epub ahead of print] PubMed PMID: 31306527.
3: Tan J, Thiboutot D, Popp G, Gooderham M, Lynde C, Del Rosso J, Weiss J, Blume-Peytavi U, Weglovska J, Johnson S, Parish L, Witkowska D, Sanchez Colon N, Alió Saenz A, Ahmad F, Graeber M, Stein Gold L. Randomized phase 3 evaluation of trifarotene 50 μg/g cream treatment of moderate facial and truncal acne. J Am Acad Dermatol. 2019 Jun;80(6):1691-1699. doi: 10.1016/j.jaad.2019.02.044. Epub 2019 Feb 22. PubMed PMID: 30802558.
4: Balak DMW. Topical trifarotene: a new retinoid. Br J Dermatol. 2018 Aug;179(2):231-232. doi: 10.1111/bjd.16733. PubMed PMID: 30141539.
5: Aubert J, Piwnica D, Bertino B, Blanchet-Réthoré S, Carlavan I, Déret S, Dreno B, Gamboa B, Jomard A, Luzy AP, Mauvais P, Mounier C, Pascau J, Pelisson I, Portal T, Rivier M, Rossio P, Thoreau E, Vial E, Voegel JJ. Nonclinical and human pharmacology of the potent and selective topical retinoic acid receptor-γ agonist trifarotene. Br J Dermatol. 2018 Aug;179(2):442-456. doi: 10.1111/bjd.16719. Epub 2018 Jul 4. PubMed PMID: 29974453.
6: Thoreau E, Arlabosse JM, Bouix-Peter C, Chambon S, Chantalat L, Daver S, Dumais L, Duvert G, Feret A, Ouvry G, Pascau J, Raffin C, Rodeville N, Soulet C, Tabet S, Talano S, Portal T. Structure-based design of Trifarotene (CD5789), a potent and selective RARγ agonist for the treatment of acne. Bioorg Med Chem Lett. 2018 Jun 1;28(10):1736-1741. doi: 10.1016/j.bmcl.2018.04.036. Epub 2018 Apr 15. PubMed PMID: 29706423.

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